molecular formula C11H17N3O3S3 B2560119 Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate CAS No. 394239-13-5

Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate

Cat. No.: B2560119
CAS No.: 394239-13-5
M. Wt: 335.46
InChI Key: PWBKSLGSKOTBBZ-UHFFFAOYSA-N
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Description

Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a thiadiazole-based derivative featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 4. The molecule integrates a butanamide linker with dual thioether bonds and a terminal methyl ester group. The ethylthio substituent and ester functionality are critical for modulating solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

methyl 2-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S3/c1-4-7(19-6-8(15)17-3)9(16)12-10-13-14-11(20-10)18-5-2/h7H,4-6H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBKSLGSKOTBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)SCC)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. One common synthetic route involves the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The reaction proceeds under controlled conditions, usually at room temperature, with a suitable solvent like dichloromethane. The intermediate products are purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is scaled up by optimizing the reaction conditions. This involves using reactors that maintain a constant temperature and pressure, ensuring a high yield and purity of the final product. Solvents are recycled to minimize waste, and by-products are carefully managed.

Chemical Reactions Analysis

Substitution Reactions

The ethylthio group on the thiadiazole ring can undergo nucleophilic substitution under specific conditions:

  • Reaction : Ethylthio group → Substituted thioether

  • Conditions : Alkyl halides, thiolate ions, or metal catalysts

Cyclization and Dehydration

The synthesis of the thiadiazole core involves cyclization of intermediates like thiohydrazonates:

  • Intermediate : Thiohydrazonate → Cyclization → Thiadiazole ring formation

  • Conditions : Acidic or basic catalysis, heat, or reflux

Ester Hydrolysis

The methyl ester group can hydrolyze to yield the carboxylic acid:

  • Reaction : Methyl ester+H2OCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Methanol}

  • Conditions : Acidic (HCl) or basic (NaOH) catalysis

Formation of Thiohydrazonates

When ketones react with thiosemicarbazides, thiohydrazonates form as intermediates. These subsequently cyclize to yield thiadiazoles:

  • Example :
    Ketone+ThiosemicarbazideThiohydrazonateThiadiazole\text{Ketone} + \text{Thiosemicarbazide} \rightarrow \text{Thiohydrazonate} \rightarrow \text{Thiadiazole}

Role of Catalysts

Catalysts like POCl₃ facilitate cyclization by activating carbonyl groups:

  • Process : Carbonyl activation → Intramolecular cyclization → Heterocycle formation

Analytical Techniques

Key methods for structural confirmation:

Technique Purpose Key Observations
NMR Confirm functional groups (C=S, C=O, NH)δ 2.74 ppm (CH₃), δ 3.64 ppm (CH₂-S)
IR Identify bonds (C=N, C=O, C-S)Peaks at 1655 cm⁻¹ (C=N) and 1594 cm⁻¹ (C-S)
HPLC Assess purity and quantify yieldsUsed for quality control in synthesis

Biological Activity Correlation

While not directly studied, the thiadiazole core in this compound is known to exhibit:

  • Antimicrobial properties (e.g., against E. coli, S. aureus)

  • Anticancer potential (via enzyme inhibition or DNA binding)

Comparative Reactivity

Functional Group Reactivity Reaction Type
Ethylthio group ModerateNucleophilic substitution
Thioether linkage LowOxidation (under harsh conditions)
Methyl ester HighHydrolysis

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound is utilized as a crucial building block in organic synthesis. It serves as an intermediate for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactive thiadiazole moiety allows for further functionalization, making it valuable in the development of new chemical entities.

Synthetic Routes
The synthesis of methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate typically involves multi-step organic reactions. A common synthetic route includes the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under controlled conditions using solvents like dichloromethane .

Biological Research

Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activities. Studies suggest that derivatives containing the thiadiazole group can effectively inhibit various bacterial and fungal pathogens. For instance, compounds with similar structures have shown significant inhibition rates against phytopathogenic microorganisms .

Potential Anticancer Activity
This compound is also being investigated for its anticancer properties. The interaction of the thiadiazole ring with biological macromolecules may facilitate its role in inhibiting cancer cell proliferation. Preliminary studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further drug development .

Industrial Applications

Specialty Chemicals Production
In industrial contexts, this compound is valuable in the formulation of specialty chemicals. Its stability and reactivity make it suitable for use in producing coatings, adhesives, and polymers. These applications leverage its chemical properties to enhance product performance and durability .

Mechanism of Action

The mechanism by which methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate exerts its effects is primarily through its interaction with cellular components. It can inhibit enzymes or interfere with metabolic pathways by binding to active sites. The thiadiazole ring plays a crucial role in these interactions, facilitating the compound's binding affinity to target proteins.

Comparison with Similar Compounds

Structural Variations in Thiadiazole Derivatives

The compound is structurally related to derivatives synthesized via alkylation or acylation of 5-mercapto-1,3,4-thiadiazole intermediates. Key analogs include:

Compound ID/Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
5g R1 = Ethylthio, R2 = 2-isopropyl-5-methylphenoxy 168–170 78 High crystallinity, bulky aryloxy group
5l R1 = Ethylthio, R2 = 2-methoxyphenoxy 138–140 68 Electron-rich phenoxy moiety
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate R1 = Methyl, R2 = Ethyl ester Not reported ~75* Simpler ester group, methyl substitution
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate R1 = Isobutyl, R2 = Ethyl oxoacetate Not reported Not reported Amino-linked oxoacetate chain

Notes:

  • Substituent Effects: Bulky groups (e.g., isopropylphenoxy in 5g) increase melting points due to enhanced intermolecular interactions, while methoxy groups (5l) reduce crystallinity .
  • Ester Groups : Methyl esters (target compound) may offer better metabolic stability compared to ethyl esters (e.g., compound in ), as smaller esters are less prone to hydrolysis .

Physicochemical Properties

  • Stability : Thioether bonds (common in all analogs) are susceptible to oxidation, necessitating formulation optimizations .

Biological Activity

Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on recent research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological activities. Compounds containing this scaffold have demonstrated significant potential in various therapeutic areas:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.
  • Anticonvulsant Activity : Potential use in epilepsy treatment.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

  • Compounds with the 1,3,4-thiadiazole scaffold have been reported to show activity against Staphylococcus aureus, Candida albicans, and Shigella flexneri .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
Compound AStaphylococcus aureus20
Compound BCandida albicans18
Compound CShigella flexneri22

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds derived from the 1,3,4-thiadiazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines:

  • Two compounds exhibited IC50 values less than 10 μM against multiple cancer types .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound DA549 (Lung)<10
Compound EHeLa (Cervical)<10

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been highlighted in recent literature. Modifications to the thiadiazole ring can enhance its efficacy as an anticonvulsant agent.

The pharmacophoric features contributing to anticonvulsant activity include:

  • Hydrogen bonding domains.
  • Hydrophobic aryl rings.

These features allow for effective binding to target proteins involved in seizure activity .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundModel UsedEfficacyReference
Compound FRat ModelSignificant
Compound GMouse ModelModerate

Q & A

Q. What are the optimal synthetic routes for Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate?

The synthesis typically involves multi-step heterocyclization and alkylation. A common approach includes:

  • Step 1 : Prepare the 1,3,4-thiadiazole core via heterocyclization of acylated thiosemicarbazides with carbon disulfide under acidic conditions.
  • Step 2 : Alkylate the intermediate thiol group (e.g., using sodium monochloroacetate in aqueous medium) to introduce the acetoxy moiety.
  • Step 3 : Optimize reaction conditions (solvent, temperature, pH) to enhance yield. For example, refluxing in acetic acid for 3–5 hours is effective for cyclization .

Q. How can spectroscopic methods validate the structure and purity of this compound?

A combination of techniques is critical:

  • 1H NMR : Confirm the presence of ethylthio (-SCH2CH3), thiadiazole, and ester groups. For example, methyl protons in the ester group typically appear as a singlet at δ 3.6–3.8 ppm.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thioamide bonds (N-C=S at ~1250–1350 cm⁻¹).
  • Elemental Analysis : Verify C, H, N, and S content with <0.4% deviation from theoretical values.
  • Chromatography-Mass Spectrometry (LC-MS) : Ensure molecular ion peaks align with the theoretical molecular weight (e.g., m/z 347.4 for C11H17N3O3S3) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide derivative design?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cancer-related kinases). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns. For example, sodium salts of analogous thiadiazole derivatives show enhanced enzyme interactions due to improved solubility .
  • DFT Calculations : Optimize molecular geometry (B3LYP/SDD method) to analyze electronic properties. Angles like C1-C2-C3 (121.4°) and bond lengths reveal stability and reactivity trends .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethylthio vs. phenylthio groups) and correlate with bioassay results. For example, bulky substituents may hinder membrane permeability, reducing efficacy.
  • In Silico ADMET Profiling : Predict pharmacokinetic properties (absorption, toxicity) to differentiate true activity from experimental artifacts. Compounds with logP >3 often face solubility issues, masking in vitro activity .

Q. How to design inorganic/organic salts to improve physicochemical properties?

  • Inorganic Salts : React the parent acid with NaOH or KOH in aqueous media. Sodium salts often exhibit higher aqueous solubility, enhancing bioavailability.
  • Organic Salts : Use amines (e.g., morpholine, piperidine) in propan-2-ol to form stable salts. These modifications can alter melting points (e.g., sodium salts melt at 180–190°C vs. 139–140°C for the free acid) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Mitigation : Monitor intermediates via TLC to detect side reactions (e.g., over-alkylation).
  • Recrystallization Optimization : Use DMF/acetic acid (1:1) for high-purity crystals. For gram-scale batches, iterative recrystallization reduces impurities to <1% .

Methodological Notes

  • Contradiction Handling : Discrepancies in melting points or NMR data may arise from polymorphic forms or solvent residues. Always cross-validate with elemental analysis .
  • Advanced Characterization : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation but requires high-purity samples .

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